

An In-depth Technical Guide to the Transactinide Elements

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Compound of Interest

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Introduction

The transactinide elements, also known as superheavy elements, are the chemical elements with atomic numbers greater than that of lawrencium ($Z = 103$), beginning with rutherfordium ($Z = 104$).^{[1][2]} These elements occupy the 7th period and the d-block and p-block of the periodic table.^{[1][2]} All known transactinide elements are radioactive and are synthesized artificially in laboratories; they are not found in nature.^{[1][2]} The study of these elements pushes the boundaries of our understanding of nuclear and atomic physics, particularly the influence of relativistic effects on chemical properties.

A key characteristic of the transactinide elements is the significant impact of relativistic effects on their electronic structure.^[3] Due to the high nuclear charge, the innermost electrons orbit the nucleus at speeds that are a considerable fraction of the speed of light. This leads to a relativistic increase in their mass, which in turn causes a contraction and stabilization of the s and p orbitals, and a destabilization and expansion of the d and f orbitals.^[4] These effects can lead to chemical properties that deviate from simple extrapolations of trends observed in their lighter homologs within the same group.

The experimental investigation of transactinide elements is exceptionally challenging due to their extremely low production rates (often on the order of a few atoms per week or even per month) and very short half-lives, which can range from minutes to milliseconds.^[5] This necessitates the use of highly specialized and sensitive "atom-at-a-time" experimental techniques to probe their chemical and physical properties.

Discovery and Synthesis of Transactinide Elements

Transactinide elements are synthesized via heavy-ion induced nuclear fusion reactions. In this process, a target of a heavy element is bombarded with a high-energy beam of ions of a lighter element. The fusion of the projectile and target nuclei creates a highly excited compound nucleus, which then de-excites by emitting neutrons to form a transactinide element. Two primary methods are employed for their synthesis:

- **Cold Fusion:** This method involves using targets of lead (Pb) or bismuth (Bi) and projectile ions of moderate mass. The resulting compound nucleus has a relatively low excitation energy, leading to a higher probability of survival as it de-excites by emitting only one or two neutrons.^[6]
- **Hot Fusion:** In this approach, actinide targets such as californium (Cf) or berkelium (Bk) are bombarded with lighter ions, most notably calcium-48. The compound nucleus is formed with a higher excitation energy and typically emits three to five neutrons to reach a more stable state.^[6]

The identification of the newly synthesized atoms is a major challenge. The primary technique used is the parent-daughter α - α correlation method. This involves detecting the characteristic alpha decay of the new element and correlating it in time and position with the known alpha decays of its subsequent daughter and granddaughter nuclei, thus establishing a genetic decay chain.^[6]

Table: Discovery of the Transactinide Elements

Atomic Number (Z)	Element Name	Symbol	Year of Confirmed Discovery	Discovering Laboratory	Initial Synthesis Reaction
104	Rutherfordium	Rf	1969 (JINR) / 1974 (LBNL)	JINR, Dubna & LBNL, Berkeley	$^{242}_{94}\text{Pu} + ^{4}_{2}\text{He} \rightarrow ^{260}_{104}\text{Rf} + 2^1_0\text{n}$
					$^{249}_{98}\text{Cf} + ^{12}_{6}\text{C} \rightarrow ^{261}_{104}\text{Rf} + 4^1_0\text{n}$
					$^{257}_{98}\text{Cf} + ^{12}_{6}\text{C} \rightarrow ^{269}_{104}\text{Rf} + 4^1_0\text{n}$
					$^{261}_{104}\text{Rf} + ^{12}_{6}\text{C} \rightarrow ^{273}_{110}\text{Ds} + 4^1_0\text{n}$
					$^{261}_{104}\text{Rf} + ^{15}_{7}\text{N} \rightarrow ^{276}_{111}\text{Nh} + 4^1_0\text{n}$
					$^{261}_{104}\text{Rf} + ^{16}_{8}\text{O} \rightarrow ^{277}_{112}\text{Cn} + 4^1_0\text{n}$
					$^{261}_{104}\text{Rf} + ^{18}_{10}\text{Ne} \rightarrow ^{279}_{114}\text{Fl} + 4^1_0\text{n}$
					$^{261}_{104}\text{Rf} + ^{22}_{12}\text{Mg} \rightarrow ^{283}_{116}\text{Lv} + 4^1_0\text{n}$
105	Dubnium	Db	1968 (JINR) / 1970 (LBNL)	JINR, Dubna & LBNL, Berkeley	$^{243}_{95}\text{Am} + ^{4}_{2}\text{He} \rightarrow ^{261}_{105}\text{Db} + 2^1_0\text{n}$
					$^{249}_{97}\text{Bk} + ^{4}_{2}\text{He} \rightarrow ^{261}_{105}\text{Db} + 2^1_0\text{n}$
					$^{255}_{99}\text{Es} + ^{4}_{2}\text{He} \rightarrow ^{261}_{105}\text{Db} + 2^1_0\text{n}$
					$^{261}_{105}\text{Db} + ^{12}_{6}\text{C} \rightarrow ^{273}_{111}\text{Rg} + 4^1_0\text{n}$
					$^{261}_{105}\text{Db} + ^{15}_{7}\text{N} \rightarrow ^{276}_{112}\text{Cn} + 4^1_0\text{n}$
					$^{261}_{105}\text{Db} + ^{16}_{8}\text{O} \rightarrow ^{277}_{113}\text{Nh} + 4^1_0\text{n}$
					$^{261}_{105}\text{Db} + ^{18}_{10}\text{Ne} \rightarrow ^{279}_{115}\text{Mc} + 4^1_0\text{n}$
					$^{261}_{105}\text{Db} + ^{22}_{12}\text{Mg} \rightarrow ^{283}_{117}\text{Ts} + 4^1_0\text{n}$

					N,4n)
					260260
					Db (LBNL)
					208208
					Pb(
					5454
					Cr,2n)
					260260
106	Seaborgium	Sg	1974	JINR, Dubna & LBNL, Berkeley	Sg (JINR) /
					249249
					Cf(
					1818
					O,4n)
					263263
					Sg (LBNL)
					209209
					Bi(
107	Bohrium	Bh	1981	GSI, Darmstadt	5454
					Cr,1n)
					262262
					Bh
108	Hassium	Hs	1984	GSI, Darmstadt	208208

Pb(
5858
Fe,1n)
265265
Hs

209209
Bi(
5858
Fe,1n)
266266
Mt

109

Meitnerium

Mt

1982

GSI,
Darmstadt

110

Darmstadtium

Ds

1994

GSI,
Darmstadt

208208
Pb(
6262
Ni,1n)
269269
Ds

111

Roentgenium

Rg

1994

GSI,
Darmstadt

209209
Bi(
6464
Ni,1n)
272272
Rg

112	Copernicium	Cn	1996	GSI, Darmstadt	208208
					Pb(
					7070
					Zn,1n)
					277277
					Cn
113	Nihonium	Nh	2004	RIKEN, Wako	209209
					Bi(
					7070
					Zn,1n)
					278278
					Nh
114	Flerovium	Fl	1999	JINR, Dubna	244244
					Pu(
					4848
					Ca,3n)
					289289
					Fl
115	Moscovium	Mc	2003	JINR, Dubna & LLNL, Livermore	243243
					Am(
					4848

116	Livermorium	Lv	2000	JINR, Dubna & LLNL, Livermore	Ca,3n)
					288288
					Mc
					248248
117	Tennessee	Ts	2010	JINR, Dubna & LLNL, Livermore & ORNL, Oak Ridge	Cm(
					4848
					Ca,4n)
					292292
118	Oganesson	Og	2002	JINR, Dubna & LLNL, Livermore	Lv
					249249
					Bk(
					4848
119	Meitnerium	Mt	2006	JINR, Dubna & LLNL, Livermore & ORNL, Oak Ridge	Ca,3n)
					294294
					Ts
					249249
120	Darmstadtium	Ds	2006	JINR, Dubna & LLNL, Livermore	Cf(
					4848
					Ca,3n)
					294294
121	Roentgenium	Rg	2006	JINR, Dubna & LLNL, Livermore	Og

Table: Initial Synthesis Reactions and Key Isotopes

Element	Synthesis Reaction	Reaction Type	Produced Isotope	Half-life
Rutherfordium (Rf)	249249	Hot Fusion	257257	~4.5 s
	Cf(Rf	
	1212			
	C,4n)			
Dubnium (Db)	249249	Hot Fusion	260260	~1.5 s
	Cf(Db	
	1515			
	N,4n)			
Seaborgium (Sg)	249249	Hot Fusion	263263	~0.9 s
	Cf(Sg	
	1818			
	O,4n)			
Bohrium (Bh)	209209	Cold Fusion	262262	~84 ms
	Bi(Bh	
	5454			
	Cr,1n)			
Hassium (Hs)	208208	Cold Fusion	265265	~2 ms
	Pb(Hs	
	5858			
	Fe,1n)			

Meitnerium (Mt)	209209	Cold Fusion	266266	~3.4 ms
	Bi(
	5858		Mt	
	Fe,1n)			
Darmstadtium (Ds)	208208	Cold Fusion	269269	~0.17 ms
	Pb(
	6262		Ds	
	Ni,1n)			
Roentgenium (Rg)	209209	Cold Fusion	272272	~3.8 ms
	Bi(
	6464		Rg	
	Ni,1n)			
Copernicium (Cn)	208208	Cold Fusion	277277	~0.24 ms
	Pb(
	7070		Cn	
	Zn,1n)			
Nihonium (Nh)	209209	Cold Fusion	278278	~0.24 ms
	Bi(
	7070		Nh	
	Zn,1n)			
Flerovium (Fl)	244244	Hot Fusion	289289	~2.6 s
			Fl	

	Pu(4848 Ca,3n)			
	243243			
Moscovium (Mc)	Am(4848 Ca,3n)	Hot Fusion	288288 Mc	~87 ms
	248248			
Livermorium (Lv)	Cm(4848 Ca,4n)	Hot Fusion	292292 Lv	~18 ms
	249249			
Tennessine (Ts)	Bk(4848 Ca,3n)	Hot Fusion	294294 Ts	~51 ms
	249249			
Oganesson (Og)	Cf(4848 Ca,3n)	Hot Fusion	294294 Og	~0.89 ms

Experimental Protocols

The study of transactinide elements at the "atom-at-a-time" level requires highly specialized and rapid experimental techniques. The general workflow involves the production of the

element, its swift separation from other reaction byproducts, and its identification and characterization before it undergoes radioactive decay.

Gas-Phase Chemistry

Gas-phase chromatography is a crucial technique for investigating the volatility of compounds formed by transactinide elements, which provides insights into their chemical bonding and electronic structure.

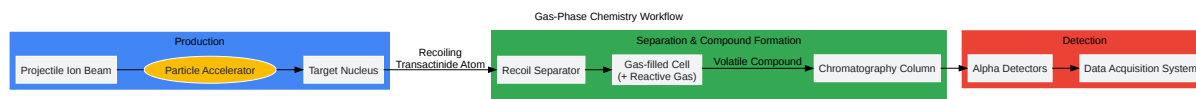
Methodology:

- **Production and Thermalization:** Transactinide atoms are produced in a nuclear reaction and recoil out of the target material. They are then stopped and thermalized in a recoil chamber filled with an inert gas, such as helium or argon, often mixed with a reactive gas.
- **In-situ Compound Formation:** The thermalized atoms react with the reactive gas within the chamber to form volatile compounds. For instance, to study the chemical properties of hassium, oxygen is introduced to form the volatile hassium tetroxide (HsO₄).

44

).[7]

- **Chromatographic Separation:** The volatile compounds are then transported by the carrier gas through a chromatographic column.
 - In isothermal gas chromatography, the column is maintained at a constant temperature, and the retention time of the compound is measured to determine its volatility.
 - In thermochromatography, a negative temperature gradient is established along the column. The temperature at which the compound deposits on the column wall provides a measure of its volatility.
- **Detection:** The end of the chromatography column is typically surrounded by an array of detectors, such as silicon alpha detectors, which register the alpha decay of the transactinide compound and its subsequent daughter products.



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Gas-Phase Chemistry Workflow

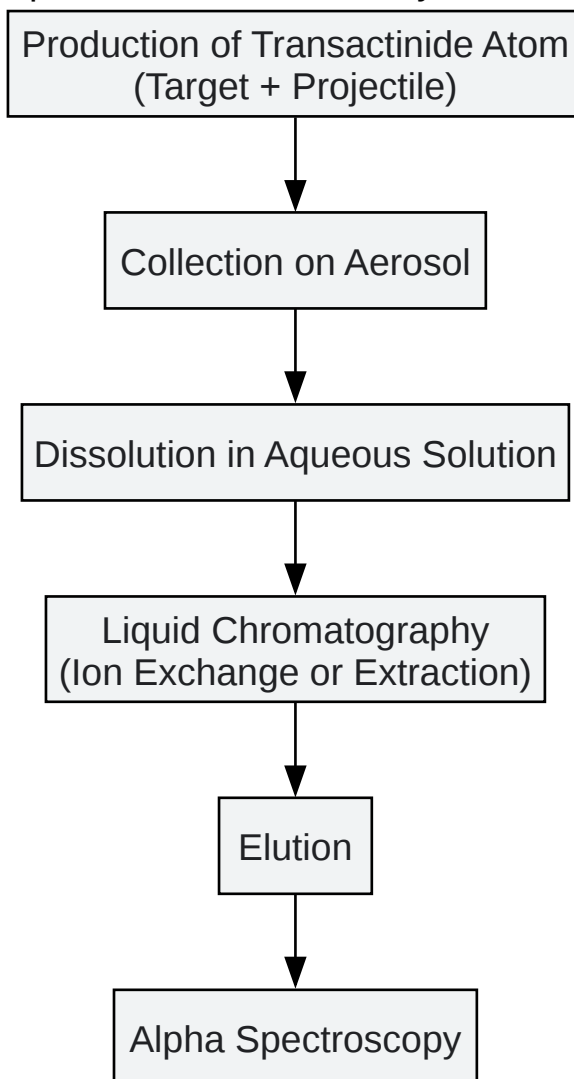
Aqueous-Phase Chemistry

Liquid chromatography and solvent extraction techniques are employed to investigate the behavior of transactinide elements in aqueous solutions, providing information about their ionic radii, complexation chemistry, and oxidation states.

Methodology:

- **Production and Collection:** Transactinide atoms are produced in a nuclear reaction and recoil out of the target. They are then collected on aerosols, typically composed of a soluble salt like KCl.
- **Dissolution:** The aerosols are transported via a gas jet to a collection site where they are dissolved in an appropriate aqueous solution, such as an acid.
- **Chemical Separation:** The resulting solution is then passed through a chromatography column packed with an ion-exchange resin or a stationary phase for extraction chromatography. The behavior of the transactinide element, i.e., whether it is retained on the column or elutes, depends on its chemical properties and the specific conditions of the mobile and stationary phases.
- **Detection:** The eluent from the column or the column itself is then subjected to alpha spectroscopy to detect the characteristic radioactive decay of the transactinide element and its daughter products.

Aqueous-Phase Chemistry Workflow



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Aqueous-Phase Chemistry Workflow

Chemical and Physical Properties of Transactinide Elements

The chemical and physical properties of the transactinide elements are primarily determined through a combination of atom-at-a-time experiments and sophisticated theoretical calculations.

Table: Summary of Known and Predicted Properties

Element	Group	Electron Configuration (Predicted)	Most Stable Oxidation State (Predicted/Observed)	Predicted Physical State	Key Chemical Characteristics
Rutherfordium (Rf)	4	<p>[Rn] 5f¹⁴ 6d² 7s²</p> <p>1414</p> <p>6d</p> <p>22</p> <p>7s</p> <p>22</p>	+4	Solid	Behaves as a typical member of Group 4, homologous to hafnium. Forms a stable tetravalent ion in aqueous solution.[8]

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		7s			volatile
		22			oxyhalide.[10]
		[Rn] 5f			Expected to
		1414			be chemically
		6d			similar to
Hassium (Hs)	8	66	+8	Solid	osmium.
		7s			Theoretical
		22			calculations
					predict the
					formation of a
					highly volatile
					tetroxide
					(HsO
					44
).[7]
		[Rn] 5f			
		1414			Predicted to
		6d			be a noble
Meitnerium	9	77	+3, +6	Solid	metal with
(Mt)		7s			stable +3 and
		22			+6 oxidation
					states.[11]

Darmstadtium (Ds)	10	[Rn] 5f	+6, +4, +2	Solid	Predicted to have stable oxidation states similar to other group 10 elements.
		1414			
		6d			
		88			
		7s			
Roentgenium (Rg)	11	22	+3, +5, +1	Solid	Predicted to be a very unreactive metal with stable +3 and +5 oxidation states. [12]
		[Rn] 5f			
		1414			
		6d			
		99			
Copernicium (Cn)	12	7s	+2, +4	Liquid/Gas	Exhibits properties of a volatile metal, and due to strong relativistic effects, it may be a liquid or even a gas at room temperature. [13]
		22			
		[Rn] 5f			
		1414			
		6d			
Nihonium (Nh)	13	1010	+1	Solid	Predicted to have a stable +1 oxidation state due to the relativistic
		7s			
		22			
		[Rn] 5f			
		1414			

		6d			stabilization
		1010			of the 7s
		7s			electrons.
		22			
		7p			
		11			
		[Rn] 5f			
		1414			
		6d			Predicted to
		1010			be relatively
Flerovium (Fl)	14	7s	0, +2	Solid	unreactive
		22			with a stable
		7p			+2 oxidation
		22			state.
		[Rn] 5f			
		1414			
		6d			Predicted to
		1010			have stable
Moscovium (Mc)	15	7s	+1, +3	Solid	+1 and +3
		22			oxidation
		7p			states.
		33			

Livermorium (Lv)	16	[Rn] 5f	+2, -2	Solid	Predicted to have a stable +2 oxidation state.
		1414			
		6d			
		1010			
		7s			
		22			
		7p			
Tennessine (Ts)	17	44	-1, +1, +3, +5	Solid	Predicted to be a metalloid with multiple possible oxidation states.
		[Rn] 5f			
		1414			
		6d			
		1010			
		7s			
		22			
Oganesson (Og)	18	7p	0, +2, +4	Solid	Predicted to be a solid at room temperature and potentially reactive, in contrast to the other noble gases.
		55			
		[Rn] 5f			
		1414			
		6d			
		1010			
		7s			
		22			

7p

66

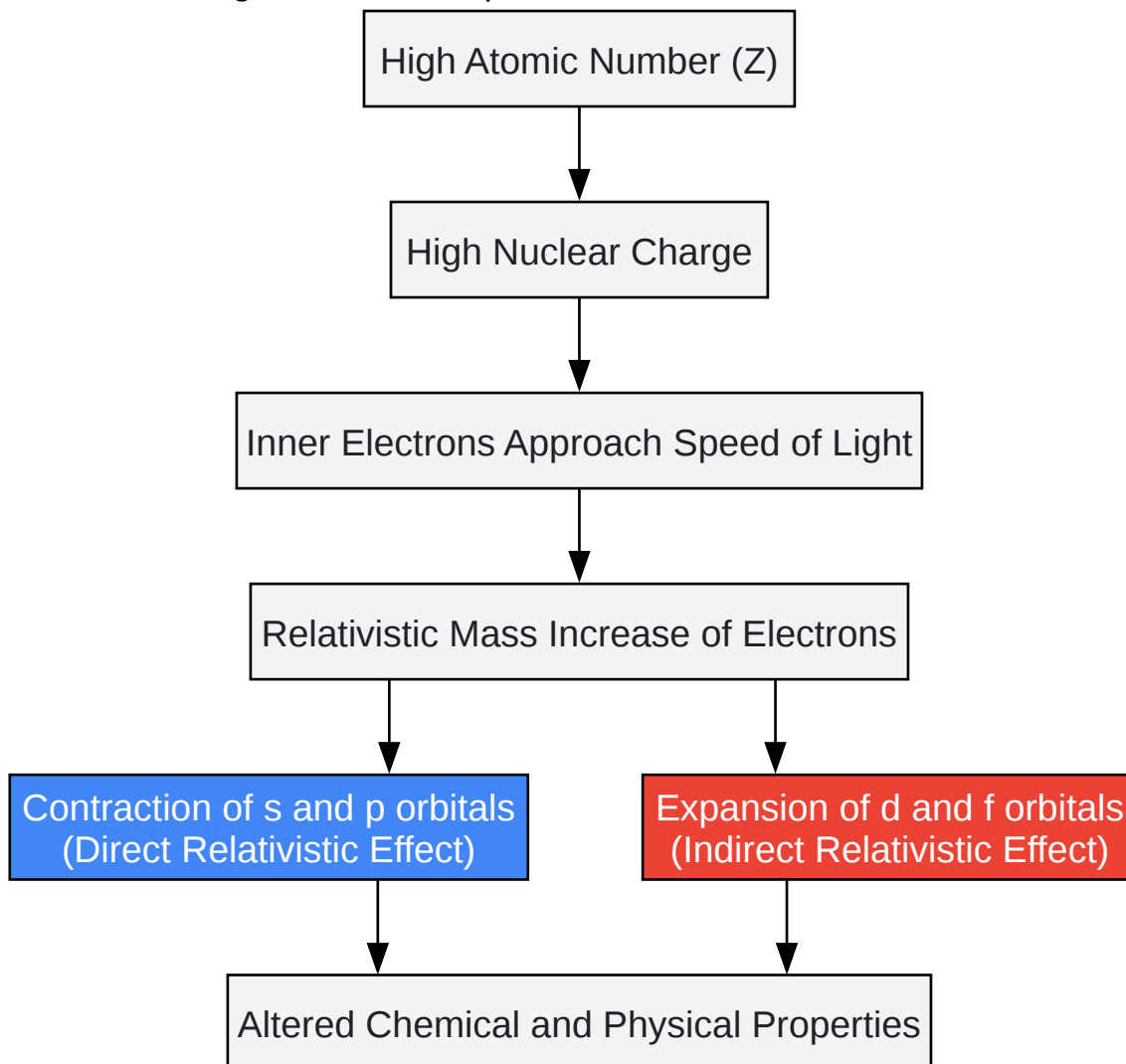
Theoretical Models and the Island of Stability

Theoretical models are indispensable for predicting the properties of transactinide elements and for guiding the design of experiments.

Relativistic Effects

As previously noted, relativistic effects are of paramount importance in determining the chemical and physical properties of superheavy elements. The theoretical framework for incorporating these effects is relativistic quantum chemistry, which is based on the Dirac equation rather than the non-relativistic Schrödinger equation. Computational methods such as Dirac-Fock (DF) and Density Functional Theory (DFT) with relativistic corrections are used to calculate various properties, including electron configurations, ionization potentials, and chemical bond energies.[14]

Origin and Consequences of Relativistic Effects



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Relativistic Effects Flowchart

The Island of Stability

Nuclear theoretical models predict the existence of an "island of stability" for superheavy nuclei. This concept, which arises from the nuclear shell model, postulates that nuclei with "magic numbers" of protons and neutrons will possess significantly longer half-lives compared to neighboring isotopes. The next predicted "doubly magic" nucleus beyond

208208

Pb is theorized to be centered around atomic numbers $Z = 114, 120$, or 126 and neutron number $N = 184$.^[15] The synthesis of elements approaching this island, such as flerovium ($Z = 114$), has provided experimental data that supports this theory, as the observed half-lives of certain isotopes are longer than those of adjacent nuclides.^[15]

Conclusion

The exploration of the transactinide elements represents a vibrant and challenging frontier in modern science. Through the development of highly sophisticated experimental techniques and the application of advanced theoretical models, researchers continue to expand the boundaries of the periodic table. Each newly synthesized element and every measured chemical property provides invaluable data for refining our understanding of the fundamental forces that govern matter and the profound influence of relativistic effects in the heaviest atomic systems. Future research will undoubtedly focus on pushing further into the predicted "island of stability," with the tantalizing prospect of discovering even more exotic and potentially longer-lived superheavy elements, thereby opening new avenues in nuclear and chemical science.

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